molecular formula C6H9N3S B13838460 2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile

2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile

Cat. No.: B13838460
M. Wt: 155.22 g/mol
InChI Key: UGEIPHKFDYDFBX-UHFFFAOYSA-N
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Description

2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile is an organic compound characterized by the presence of amino groups, a sulfanyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of aziridine intermediates, which undergo regioselective ring-opening reactions with nucleophiles. For example, N-protected (aziridin-2-yl)methylphosphonates can be used as starting materials, which are then treated with nucleophiles such as trimethylsilyl azide to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,3-Diamino-3-(phenylsulfanyl)prop-2-enenitrile: Similar structure but with a phenyl group instead of a prop-2-enyl group.

    2-Amino-3-hydroxypropylphosphonates: Contains amino and hydroxy groups but lacks the sulfanyl and nitrile groups.

Uniqueness

2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile is unique due to the combination of amino, sulfanyl, and nitrile groups in its structure.

Properties

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

2,3-diamino-3-prop-2-enylsulfanylprop-2-enenitrile

InChI

InChI=1S/C6H9N3S/c1-2-3-10-6(9)5(8)4-7/h2H,1,3,8-9H2

InChI Key

UGEIPHKFDYDFBX-UHFFFAOYSA-N

Canonical SMILES

C=CCSC(=C(C#N)N)N

Origin of Product

United States

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